((Allyloxy)carbonyl)-D-alanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

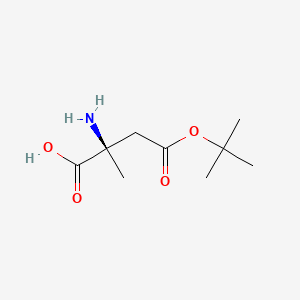

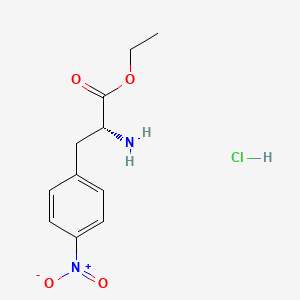

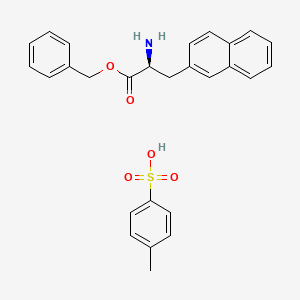

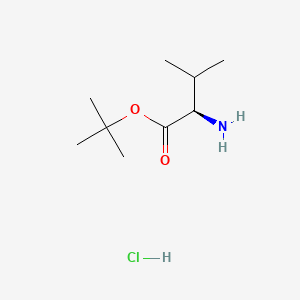

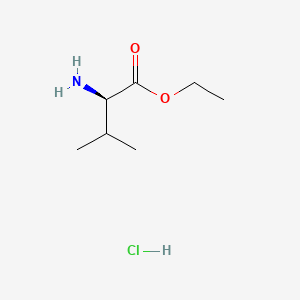

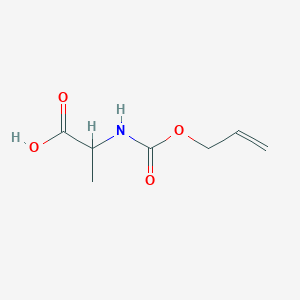

The compound ((Allyloxy)carbonyl)-D-alanine is a derivative of the amino acid alanine, where an allyloxy carbonyl group is attached. The allyloxy carbonyl group consists of a carbonyl group (C=O) attached to an allyl group (a carbon atom double-bonded to another carbon atom, which is in turn single-bonded to a third carbon atom) via an oxygen atom .

Molecular Structure Analysis

The carbonyl group is a chemically organic functional group composed of a carbon atom double-bonded to an oxygen atom . The allyl group is a substituent with the structural formula −CH2−CH=CH2 .Chemical Reactions Analysis

Carbonyl compounds are polar in nature due to the high electronegativity of the oxygen atom, and the C=O group opens possibilities for many types of chemical reactions .Physical And Chemical Properties Analysis

Carbonyl compounds are polar in nature due to the high electronegativity of the oxygen atom. Their physical and chemical properties are additionally influenced by substituents and conjugated double bonds .科学的研究の応用

Enzyme and Metabolic Pathway Studies

Inhibition of de novo Purine Biosynthesis : The molecule has been studied for its role in inhibiting the de novo purine biosynthesis, which is crucial for antitumor activity. A study focused on the synthesis and biological evaluation of N-[(5-amino-1-beta-D-ribofuranosyl-1H-imidazol-4-yl)carbonyl]-3-(hydroxynitrosamino)-L-alanine ribonucleoside, highlighting its potential in inhibiting purine biosynthesis (Strazzolini et al., 1984).

D-Alanine Metabolism in Bacterial Biofilms : Research has also delved into the metabolic pathways of D-Alanine, emphasizing its essentiality in the growth and biofilm formation of bacteria like Streptococcus mutans. The study indicates potential drug targets within D-Alanine metabolic pathways, presenting opportunities for novel treatments (Qiu et al., 2016).

Structural Analysis and Chemical Mechanisms

Investigation of Chemical Mechanisms in Enzymes : ((Allyloxy)carbonyl)-D-alanine is involved in studies aimed at understanding the chemical mechanisms of enzymes like alanine racemase. Such research contributes to insights into enzyme catalysis and potential drug development, as illustrated in a study examining the reaction mechanism of alanine racemase from Bacillus stearothermophilus (Watanabe et al., 2002).

Role in Cell Wall Synthesis and Enzymatic Reactions : The compound is part of investigations related to cell wall synthesis and enzymatic reactions, as observed in a study analyzing the role of isotope effects and pH in determining the chemical mechanism of Bacillus subtilis L-alanine dehydrogenase (Grimshaw et al., 1981).

Biosensors and Analytical Applications

- Biosensor Development : ((Allyloxy)carbonyl)-D-alanine is involved in the development of biosensors, as demonstrated in research focused on the construction of an enzymatic biosensor based on the immobilization of D-amino acid oxidase for the analytical determination of D-alanine in human serum. Such biosensors have applications in clinical diagnostics and monitoring (Shoja et al., 2017).

特性

IUPAC Name |

2-(prop-2-enoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-3-4-12-7(11)8-5(2)6(9)10/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYYGPXCIWHLPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Prop-2-enoxycarbonylamino)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。